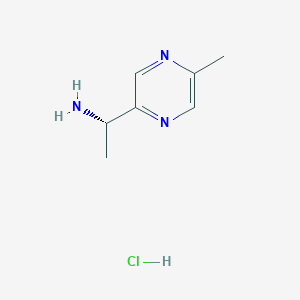

(S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hcl

Description

BenchChem offers high-quality (S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(5-Methylpyrazin-2-YL)ethan-1-amine hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

(1S)-1-(5-methylpyrazin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H11N3.ClH/c1-5-3-10-7(4-9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m0./s1 |

InChI Key |

RYXYFVNOEVQXIV-RGMNGODLSA-N |

Isomeric SMILES |

CC1=CN=C(C=N1)[C@H](C)N.Cl |

Canonical SMILES |

CC1=CN=C(C=N1)C(C)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Master Guide: (S)-1-(5-Methylpyrazin-2-yl)ethylamine Hydrochloride

This guide is structured as a high-level technical whitepaper designed for process chemists and medicinal scientists. It prioritizes practical, scalable synthetic methodology and rigorous analytical validation.

CAS Number: 2102411-66-3 Molecular Formula: C₇H₁₁N₃ · HCl Molecular Weight: 173.64 g/mol (Salt), 137.18 g/mol (Free Base)

Part 1: Executive Summary & Strategic Value

(S)-1-(5-Methylpyrazin-2-yl)ethylamine hydrochloride is a high-value chiral heteroaromatic building block. It serves as a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (TKIs) and allosteric modulators targeting neurological pathways. The pyrazine ring functions as a bioisostere for pyridine or phenyl rings, often improving metabolic stability and aqueous solubility in drug candidates.

The (S)-enantiomer is typically the bioactive eutomer in these scaffolds, necessitating high enantiomeric excess (ee > 98%) during synthesis. This guide details the Ellman Sulfinamide route as the primary laboratory-scale protocol due to its high reliability and self-validating nature, while also outlining Biocatalytic Transamination as the preferred route for scale-up.

Part 2: Chemical Identity & Physicochemical Profile[1]

| Property | Specification |

| IUPAC Name | (1S)-1-(5-methylpyrazin-2-yl)ethanamine hydrochloride |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM |

| Chirality | (S)-Configuration (Left-handed optical rotation in standard solvents) |

| Hygroscopicity | Moderate (Store under dessication) |

| pKa (Calc) | ~7.5 (Conjugate acid of the amine) |

Part 3: Synthetic Routes & Process Chemistry[2][3]

Route A: The "Gold Standard" Laboratory Synthesis (Ellman Auxiliary)

For research and early development (gram-scale), the condensation of 2-acetyl-5-methylpyrazine with (R)-tert-butanesulfinamide followed by diastereoselective reduction is the most robust method. This route guarantees stereochemical control via a rigid transition state.

Retro-Synthetic Logic:

To obtain the (S)-amine , we utilize (R)-tert-butanesulfinamide .

-

Mechanism: The bulky tert-butyl group directs the hydride attack to the Re-face of the imine during the reduction step (via a chelated transition state with NaBH₄).

Step-by-Step Protocol:

1. Imine Formation (Condensation)

-

Reagents: 2-Acetyl-5-methylpyrazine (1.0 eq), (R)-2-methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

-

Solvent: Dry THF (0.5 M).

-

Procedure:

-

Dissolve ketone and sulfinamide in THF under N₂.

-

Add Ti(OEt)₄ dropwise (Note: Exothermic).

-

Reflux at 70°C for 12–18 hours. Monitor by TLC/LCMS for disappearance of ketone.

-

Workup: Cool to RT. Pour into brine with vigorous stirring (forms titanium salts). Filter through Celite. Extract filtrate with EtOAc.

-

-

Checkpoint: Isolate the (R)-N-sulfinyl ketimine intermediate.

2. Diastereoselective Reduction

-

Reagents: NaBH₄ (2.0 eq).

-

Solvent: THF/MeOH (9:1) at -48°C to -78°C.

-

Procedure:

-

Cool the imine solution to -48°C.

-

Add NaBH₄ in portions. The low temperature is critical to maximize the diastereomeric ratio (dr).

-

Warm slowly to RT over 4 hours.

-

Mechanistic Insight: The transition state involves Titanium (or Boron) chelation between the sulfinyl oxygen and the imine nitrogen, locking the conformation. Hydride attacks from the less hindered face.

-

-

Validation: Analyze by HPLC. Expect dr > 95:5 favoring the (Rs, S)-sulfinamide.

3. Cleavage to Hydrochloride Salt

-

Reagents: 4M HCl in Dioxane.

-

Solvent: MeOH or Dioxane.

-

Procedure:

-

Dissolve the purified sulfinamide in MeOH.

-

Add HCl/Dioxane (4 eq). Stir at RT for 1 hour.

-

Precipitate the product by adding Et₂O or MTBE.

-

Filter and dry the white solid.

-

Route B: Industrial Scale-Up (Biocatalytic Transamination)

For multi-kilogram synthesis, ω-Transaminases (ATA) are superior due to atom economy and lack of heavy metals.

-

Enzyme: ATA-113 (or evolved variant specific for aryl ketones).

-

Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).

-

Workflow: 2-Acetyl-5-methylpyrazine + Isopropylamine

(S)-Amine + Acetone.

Part 4: Visualization of Workflows

Diagram 1: Ellman Synthesis Pathway

This diagram illustrates the stereochemical flow to ensure the (S)-enantiomer is obtained.

Caption: Stereoselective synthesis workflow using Ellman's auxiliary to target the (S)-enantiomer.

Diagram 2: Analytical Quality Control Decision Tree

A self-validating logic flow for confirming identity and purity.

Caption: QC workflow ensuring enantiomeric excess (ee) meets pharmaceutical standards (>98%).

Part 5: Quality Control & Analytical Standards

To ensure the integrity of the (S)-enantiomer, the following analytical methods are required.

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 270 nm (Pyrazine absorption max).

-

Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on AD-H columns, but this must be experimentally verified with a racemic standard.

1H NMR Validation (400 MHz, DMSO-d6)

-

Pyrazine Ring: Two aromatic singlets (or doublets with small coupling) around δ 8.3–8.6 ppm.

-

Chiral Center: A quartet (methine) around δ 4.4–4.6 ppm.

-

Methyl Groups:

-

Ring-Methyl: Singlet ~2.5 ppm.

-

Side-chain Methyl: Doublet ~1.5 ppm.

-

Part 6: Handling, Stability & Safety

-

Storage: The hydrochloride salt is hygroscopic. Store at 2–8°C in a tightly sealed container under argon or nitrogen.

-

Stability: Stable for >2 years if kept dry. Free base is prone to oxidation and racemization if left in solution for extended periods.

-

Safety (SDS Summary):

References

-

Ellman, J. A., et al. (1997).[6] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[6]

-

ChemScene. (2024). "(S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine hydrochloride Product Data." ChemScene Catalog.

-

BLD Pharm. (2024). "CAS 2102411-66-3 Technical Specifications." BLD Pharm.

-

Mathew, S., et al. (2016). "Transaminases for Chiral Amine Synthesis." Catalysts.

-

PubChem. (2024). "2-Acetyl-5-methylpyrazine (Precursor Data)." National Library of Medicine.

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. dovepress.com [dovepress.com]

- 3. 2-Acetyl-5-methylpyrazine | C7H8N2O | CID 30915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Escaping Flatland: Chiral Pyrazine Amine Building Blocks in Modern Drug Discovery

The 3D Imperative in Pyrazine-Based Drug Design

For decades, the pyrazine scaffold—a 1,4-diazine—has been a cornerstone of medicinal chemistry. Its electron-deficient nature and ability to act as a potent hydrogen bond acceptor make it a privileged pharmacophore, particularly in the design of kinase inhibitors where it interacts directly with the ATP-binding hinge region[1]. However, the over-reliance on planar, sp2-hybridized heteroaromatics has historically led to molecules with poor aqueous solubility, high attrition rates, and off-target promiscuity.

Modern drug discovery has pivoted toward the "Escape from Flatland" paradigm. By installing a chiral amine adjacent to or directly upon the pyrazine ring, medicinal chemists can dramatically increase the fraction of sp3-hybridized carbons (Fsp3). This stereochemical complexity introduces precise 3D vectors that exploit specific protein sub-pockets, enhancing target selectivity while simultaneously disrupting the flat crystal lattice stacking that plagues the solubility of planar molecules[2].

Caption: Logical relationship showing how chiral amine installation improves physicochemical properties.

Mechanistic Rationale & Physicochemical Profiling

The introduction of a chiral amine to a pyrazine core is not merely a structural flourish; it is a calculated physicochemical optimization. The pyrazine nitrogen atoms possess a relatively low pKa (typically around 0.6 for the unsubstituted ring), making them neutral under physiological conditions. The addition of a basic chiral amine (pKa ~ 8.5–9.5) introduces a localized positive charge at physiological pH, which can form critical salt bridges with acidic residues (e.g., glutamic or aspartic acid) in the target protein[3].

Table 1: Physicochemical Impact of Chiral Amine Incorporation

| Property | Planar Pyrazine Motif | Chiral Pyrazine Amine | Mechanistic Causality |

| Fraction sp3 (Fsp3) | Low (< 0.2) | High (> 0.4) | Introduction of the stereocenter breaks molecular planarity. |

| Aqueous Solubility | Poor to Moderate | High | 3D geometry disrupts flat crystal lattice stacking, lowering melting point. |

| Target Selectivity | Moderate (Promiscuous) | High | Stereospecific 3D vectors exploit asymmetric sub-pocket geometries. |

| CYP450 Inhibition | High (Off-target binding) | Low | Steric bulk of the chiral center prevents coordination to the heme iron[3]. |

Synthetic Strategies for Chiral Pyrazine Amines

Synthesizing enantiopure amines on electron-deficient heterocycles is notoriously challenging. Pyrazines can coordinate to and poison transition metal catalysts, complicating traditional asymmetric hydrogenation. To circumvent this, two primary methodologies have emerged as industry standards:

-

Ellman’s Sulfinamide Auxiliary: The condensation of enantiopure tert-butanesulfinamide with a pyrazine ketone, followed by diastereoselective hydride reduction, is the most robust and scalable method in medicinal chemistry[2][4].

-

Catalytic Asymmetric Hydrogenation via Activation: Recent advances utilize alkyl halides to transiently activate the pyrazine ring, weakening its coordination ability and allowing Iridium-catalyzed asymmetric hydrogenation to yield chiral piperazines (reduced pyrazines)[5].

Experimental Protocol: Asymmetric Synthesis via Ellman's Auxiliary

This protocol details the synthesis of a chiral 1-(pyrazin-2-yl)ethan-1-amine. As a Senior Application Scientist, I have designed this workflow as a self-validating system —incorporating analytical checkpoints to ensure the integrity of the stereocenter before proceeding to the final deprotection.

Caption: Experimental workflow for the asymmetric synthesis of chiral pyrazine amines.

Step 1: Imine Condensation

-

Causality: Pyrazine ketones are electron-deficient and can be sluggish to condense. Titanium(IV) ethoxide (

) is employed because it acts dually as a strong Lewis acid to activate the ketone and as a stoichiometric desiccant to drive the equilibrium forward by scavenging water[2]. -

Procedure: To a solution of 1-(pyrazin-2-yl)ethan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF, add

(2.0 eq) dropwise at room temperature. Heat the reaction to 60 °C for 12 hours under an argon atmosphere. -

Validation Checkpoint 1: Quench a 10 µL aliquot in wet EtOAc, centrifuge the

salts, and analyze the supernatant via LC-MS. Proceed only when >95% conversion to the sulfinyl imine is confirmed.

Step 2: Diastereoselective Hydride Reduction

-

Causality: The choice of reducing agent dictates the stereochemical outcome. Using a coordinating hydride like

or Zirconocene chloride hydride (Schwartz's reagent) forces a closed, six-membered transition state. The hydride attacks from the less sterically hindered face, dictated by the bulky tert-butyl group of the auxiliary[4]. -

Procedure: Cool the crude imine solution to -40 °C. Slowly add

(3.0 eq) in THF. Stir for 4 hours, allowing the reaction to slowly warm to 0 °C. Quench carefully with saturated aqueous -

Validation Checkpoint 2 (Critical): Extract a sample and analyze via Chiral HPLC. A diastereomeric ratio (d.r.) of >95:5 validates the predictive transition state model. If the d.r. is lower, the transition state was likely compromised by trace moisture competing for metal coordination.

Step 3: Acidic Cleavage

-

Causality: The sulfinyl group is highly acid-labile. Using anhydrous HCl in dioxane ensures clean cleavage without hydrolyzing the newly formed amine.

-

Procedure: Dissolve the purified sulfinamide in 4M HCl in dioxane. Stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the enantiopure 1-(pyrazin-2-yl)ethan-1-amine hydrochloride salt.

Case Studies in Clinical Drug Discovery

MRTX0902: Disrupting the SOS1:KRAS Interaction

MRTX0902 is a clinical-stage oncology drug designed to inhibit the Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor that activates KRAS[3]. The molecule features a complex diazine (pyrido[3,4-d]pyridazine) core coupled with a highly specific chiral benzyl amine.

The chiral amine is not arbitrary; SAR studies revealed that the specific enantiomer provides a critical 3D vector that forms a salt bridge with Glu902 in the SOS1 pocket, while simultaneously reducing lipophilicity and CYP3A4 inhibition compared to planar analogs[3][6]. The synthesis of such complex chiral amine-diazine systems relies heavily on the scalable asymmetric methodologies discussed above[7].

Caption: SOS1/KRAS signaling pathway illustrating the inhibitory mechanism of MRTX0902.

Vestipitant: From Pyrazine to Chiral Piperazine

Vestipitant is a potent, selective NK1 receptor antagonist developed for the treatment of insomnia and anxiety[8][9]. Its core structure relies on a chiral piperazine—a fully reduced pyrazine derivative. The modern synthesis of vestipitant bypasses lengthy traditional routes by utilizing the direct asymmetric hydrogenation of activated pyrazinium salts, yielding the chiral piperazine core in exceptional enantiomeric excess (>96% ee)[5]. This highlights how pyrazines serve not only as final pharmacophores but as essential precursors to complex 3D aliphatic amines.

Conclusion & Future Outlook

The integration of chiral amines into pyrazine and diazine scaffolds represents a masterclass in modern medicinal chemistry. By escaping flatland, researchers can fine-tune the physicochemical properties of drug candidates, transforming promiscuous, insoluble planar rings into highly selective, bioavailable therapeutics. As catalytic asymmetric dearomatization and transition-metal-catalyzed cross-couplings continue to evolve, the chemical space accessible via chiral pyrazine amines will only expand, paving the way for the next generation of precision medicines.

References

-

[1] BenchChem. An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery. Available at:1

-

[4] National Institutes of Health (NIH) / PMC. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Available at: 4

-

[2] ACS Publications. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program | The Journal of Organic Chemistry. Available at: 2

-

[7] ChemRxiv. Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Available at: 7

-

[3] National Institutes of Health (NIH) / PMC. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. Available at: 3

-

[5] ACS Publications. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters. Available at: 5

-

[6] ACS Publications. Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Available at: 6

-

[8] MedKoo Biosciences. Vestipitant | GW597599 | NK(1) Receptor Antagonist. Available at: 8

-

[9] National Institutes of Health (NIH) / PMC. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia. Available at: 9

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. medkoo.com [medkoo.com]

- 9. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Properties and Applications of (S)-1-(5-Methylpyrazin-2-yl)ethanamine

Executive Summary

In the landscape of modern medicinal chemistry, the precision of chiral building blocks dictates the success of targeted therapeutics. (S)-1-(5-methylpyrazin-2-yl)ethanamine has emerged as a critical, highly specialized enantiomeric intermediate, primarily utilized in the synthesis of purinergic receptor antagonists[1]. By providing a rigid, stereospecific scaffold, this compound enables the development of highly selective P2X3 and P2X2/3 receptor antagonists—most notably 1,3-thiazol-2-yl substituted benzamides—which are currently at the forefront of treatments for neurogenic disorders, chronic cough, and neuropathic pain[2].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, self-validating synthesis protocols, and pharmacological applications of this essential chiral amine.

Physicochemical & Structural Properties

The utility of (S)-1-(5-methylpyrazin-2-yl)ethanamine stems from its unique combination of a hydrogen-bonding heteroaromatic ring and a sterically defined chiral primary amine.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | (S)-1-(5-methylpyrazin-2-yl)ethanamine |

| Molecular Formula | C7H11N3 |

| Molecular Weight | 137.18 g/mol |

| CAS Registry Number | 1196153-02-2 (Free Base) / 1948236-84-7 (Dihydrochloride) |

| Stereochemistry | (S)-configuration at C1 of the ethyl chain |

| Common Salt Form | Dihydrochloride (Highly hygroscopic) |

| Hydrogen Bond Donors | 1 (Primary amine) |

| Hydrogen Bond Acceptors | 3 (Two pyrazine nitrogens, one amine nitrogen) |

Mechanistic Role in Drug Design

As a Senior Application Scientist, it is vital to understand why this specific moiety is chosen over simpler achiral or carbocyclic alternatives. The selection of the S-enantiomer of 5-methylpyrazin-2-yl ethanamine is driven by strict structure-activity relationship (SAR) requirements within the P2X3 receptor binding pocket[3].

-

Chiral Recognition and Steric Fit : The P2X3 receptor possesses a highly restrictive allosteric/competitive binding cleft. The (S)-configuration optimally projects the 5-methylpyrazine ring into a deep hydrophobic sub-pocket lined by aromatic residues. Conversely, the (R)-enantiomer causes severe steric clash with the receptor wall, typically resulting in a >100-fold decrease in binding affinity.

-

Pyrazine Ring Bioisosterism : Replacing a traditional phenyl ring with a 5-methylpyrazine ring serves a dual purpose. First, it lowers the overall lipophilicity (logD) of the final drug candidate, significantly improving aqueous solubility and oral bioavailability. Second, the pyrazine nitrogens act as critical hydrogen bond acceptors, engaging with backbone amides in the receptor pocket to lock the antagonist into its active conformation[4].

Self-Validating Stereoselective Synthesis Protocol

To ensure absolute enantiomeric purity (ee > 99%), the synthesis of (S)-1-(5-methylpyrazin-2-yl)ethanamine relies on Ellman’s sulfinamide chemistry . The following protocol is designed as a self-validating system, incorporating mandatory quality control checkpoints to guarantee structural integrity before proceeding to subsequent steps[1].

Stereoselective synthesis of (S)-1-(5-methylpyrazin-2-yl)ethanamine via Ellman's auxiliary.

Step 1: Imine Condensation

-

Procedure : To a solution of 1-(5-methylpyrazin-2-yl)ethanone in anhydrous THF, add (R)-2-methylpropane-2-sulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq). Stir at 70°C for 12 hours.

-

Causality : Ti(OEt)4 is selected over milder Lewis acids because it functions simultaneously as a potent activating agent for the ketone and a highly efficient water scavenger. This prevents the premature hydrolysis of the highly sensitive imine intermediate.

-

Validation Check : Monitor via 1H NMR. Proceed only when the ketone methyl singlet (~2.6 ppm) is completely replaced by the imine methyl singlet (~2.8 ppm), ensuring >95% conversion.

Step 2: Diastereoselective Reduction

-

Procedure : Cool the reaction mixture to -40°C. Add NaBH4 (3.0 eq) portion-wise. Stir for 4 hours, gradually warming to -10°C. Quench with saturated aqueous NH4Cl.

-

Causality : The bulky tert-butyl group of the (R)-sulfinamide auxiliary creates severe steric hindrance on one face of the imine. Consequently, hydride attack from NaBH4 is strictly directed to the less hindered Re-face, establishing the desired (S)-configuration at the newly formed carbon center.

-

Validation Check : Isolate the intermediate and perform Chiral HPLC. A diastereomeric ratio (dr) of >98:2 must be confirmed before proceeding, preventing downstream enantiomeric contamination.

Step 3: Sulfinyl Cleavage

-

Procedure : Dissolve the purified sulfinamide intermediate in 2-propanol. Add 5M HCl in 2-propanol (5.0 eq) at 0°C. Warm to room temperature and stir for 2 hours. Concentrate under reduced pressure to precipitate the dihydrochloride salt[1].

-

Causality : Anhydrous acidic conditions (HCl in isopropanol) selectively cleave the N-S bond without risking the racemization of the adjacent chiral carbon, which is highly susceptible to degradation under harsh aqueous conditions.

-

Validation Check : Confirm the final enantiomeric excess (ee) > 99% via Chiralpak AD-H HPLC. The complete absence of the tert-butyl signal (~1.2 ppm) in 1H NMR validates total deprotection.

Pharmacological Applications: P2X3 Antagonism

The primary application of (S)-1-(5-methylpyrazin-2-yl)ethanamine is its integration into complex benzamide and pyrazole-arylamide scaffolds to create potent P2X3 antagonists[3].

P2X purinoreceptors are a family of ligand-gated ion channels activated by extracellular ATP. The P2X3 homotrimer and P2X2/3 heterotrimer are predominantly expressed on C-fiber and Aδ-fiber sensory neurons[2]. When tissue damage or inflammation occurs, massive amounts of ATP are released, binding to P2X3 receptors and triggering rapid sodium/calcium influx. This depolarization generates action potentials interpreted by the central nervous system as chronic cough, visceral pain, or hyperalgesia[4].

P2X3 receptor activation by ATP and targeted blockade by S-enantiomer-derived antagonists.

By incorporating the (S)-1-(5-methylpyrazin-2-yl)ethanamine moiety, drug developers have successfully synthesized molecules (such as 1,3-thiazol-2-yl substituted benzamides) that act as highly potent, non-competitive allosteric blockers of the P2X3 receptor[1]. These compounds effectively halt the ATP-induced ion flux, silencing the hyperactive sensory neurons responsible for debilitating conditions like refractory chronic cough and overactive bladder syndrome[2].

References

1.[1] European Patent Office. EP 3230281 B1: 1,3-THIAZOL-2-YL SUBSTITUTED BENZAMIDES. Contains detailed synthetic protocols for utilizing (S)-1-(5-methylpyrazin-2-yl)ethanamine in benzamide derivatives. 2.[2] World Intellectual Property Organization. WO2016091776A1: 1,3-thiazol-2-yl substituted benzamides. Details the physiological role of P2X3 and P2X2/3 receptors in taste sensation, nociception, and respiratory conditions. 3.[3] United States Patent and Trademark Office. US 2010/0324070 A1: ARYLAMIDES AS P2X3 AND P2X2/3 ANTAGONISTS. Outlines the structure-activity relationship of arylamides and pyrazine-containing moieties in P2X3 binding. 4.[4] Dane, C. et al. (2022). P2X3 Antagonist Patent Review 2010-2021. Expert Opinion on Therapeutic Patents. Discusses the evolution of P2X3 antagonist pharmacophores, including the critical nature of pyrazine and benzamide scaffolds.

Sources

In-Depth Technical Guide: Physicochemical Profiling and Asymmetric Synthesis of (S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl

Executive Summary

The development of targeted therapeutics frequently relies on the incorporation of chiral heteroaromatic amines to optimize target binding and pharmacokinetic profiles. (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride is a highly specialized chiral building block utilized in modern drug discovery. The presence of the pyrazine core acts as a strategic bioisostere for benzene or pyridine rings, while the (S)-configured ethanamine side chain dictates precise spatial orientation for receptor or enzyme active site engagement.

This whitepaper provides an authoritative overview of the compound's physicochemical properties, its role in medicinal chemistry, and a validated, step-by-step protocol for its asymmetric synthesis and analytical characterization.

Physicochemical Profiling & Structural Analysis

Understanding the exact molecular parameters of this building block is critical for stoichiometric calculations and downstream functionalization. The compound is typically supplied and handled as a monohydrochloride salt to prevent the oxidative degradation and volatilization common to free primary amines[1].

Table 1: Quantitative Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine hydrochloride |

| CAS Registry Number | 2102411-66-3 |

| Molecular Formula (Salt) | C₇H₁₂ClN₃ |

| Molecular Weight (Salt) | 173.64 g/mol |

| Molecular Formula (Base) | C₇H₁₁N₃ |

| Molecular Weight (Base) | 137.18 g/mol |

| Stereochemistry | (S)-enantiomer |

| SMILES | CC1=NC=C(N=C1)C.[H]Cl |

Strategic Role in Medicinal Chemistry (Bioisosterism)

The substitution of a traditional phenyl ring with a 5-methylpyrazine moiety is a deliberate design choice rooted in the principles of bioisosterism[2][3]. As demonstrates, such heteroaromatic replacements fundamentally alter the physicochemical landscape of the parent molecule without disrupting its steric footprint[4].

Causality in Drug Design:

-

LogP Reduction: The introduction of two nitrogen atoms into the aromatic ring significantly lowers lipophilicity, which directly correlates with improved aqueous solubility.

-

Metabolic Stability: Electron-deficient pyrazine rings are highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to electron-rich phenyl rings, thereby extending the biological half-life of the resulting drug candidate[3].

-

Hydrogen Bonding: The pyrazine nitrogens serve as strong hydrogen-bond acceptors, enabling novel interactions with target protein backbones.

Figure 1: Logical relationship of pharmacological advantages conferred by pyrazine core bioisosterism.

Asymmetric Synthesis via Ellman's Auxiliary

Synthesizing enantiopure chiral amines requires rigorous stereocontrol. The industry standard for this transformation is the use of , which acts as both an activating group for imine formation and a chiral directing group during reduction[5][6].

Synthesis Workflow

Figure 2: Asymmetric synthesis workflow of (S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl.

Step-by-Step Experimental Protocol

This self-validating protocol ensures high enantiomeric excess (ee > 98%) by leveraging the steric bulk of the tert-butyl group to direct hydride attack.

Step 1: Condensation and Imine Formation

-

Reagents: Dissolve 1-(5-methylpyrazin-2-yl)ethanone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.2 M).

-

Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature.

-

Causality: Ti(OEt)₄ is critical here. It acts as a Lewis acid to activate the ketone carbonyl and simultaneously functions as a water scavenger, driving the equilibrium toward the imine without requiring a Dean-Stark apparatus[7].

-

-

Reaction: Stir at 60 °C for 12 hours.

-

Validation Checkpoint: Monitor via LC-MS. Proceed only when ketone consumption is >95%. Quench with brine, filter through Celite to remove titanium dioxide salts, and concentrate the organic layer.

Step 2: Diastereoselective Reduction

-

Cooling: Dissolve the crude chiral sulfinyl imine in anhydrous THF and cool strictly to -48 °C.

-

Causality: Low temperatures rigidify the transition state. The bulky tert-butyl group blocks one face of the imine, forcing the incoming hydride to attack from the less hindered face, maximizing diastereomeric excess (de).

-

-

Reduction: Add Sodium borohydride (NaBH₄) (3.0 eq) in portions. Stir for 4 hours, allowing the temperature to slowly rise to 0 °C.

-

Validation Checkpoint: Confirm the disappearance of the imine mass (M+H) via LC-MS. Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography to isolate the (S,R)-sulfinamide intermediate.

Step 3: Deprotection and Salt Formation

-

Cleavage: Dissolve the purified intermediate in anhydrous MeOH. Add 4M HCl in 1,4-dioxane (3.0 eq) at 0 °C.

-

Causality: The acidic conditions cleanly cleave the sulfinyl group. Using anhydrous HCl in dioxane prevents the hydrolysis of the pyrazine ring and directly yields the target compound as a highly crystalline hydrochloride salt[5].

-

-

Isolation: Stir for 2 hours at room temperature. Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to yield (S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl .

Analytical Characterization & Quality Control

To guarantee the scientific integrity of the synthesized building block, enantiomeric purity must be rigorously verified.

Table 2: Optimized Chiral HPLC Parameters for ee% Determination

| Parameter | Specification | Causality / Rationale |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose-based stationary phase provides excellent chiral recognition for primary amines. |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1) | DEA suppresses secondary interactions with residual silanols, preventing peak tailing. |

| Flow Rate | 1.0 mL/min | Balances resolution and run time. |

| Detection | UV at 254 nm | Pyrazine ring exhibits strong chromophoric absorption at this wavelength. |

| Temperature | 25 °C | Maintains consistent column pressure and reproducible retention times. |

Protocol for Data Analysis:

-

Inject 10 µL of a 1 mg/mL sample solution.

-

Identify the peaks corresponding to the (S)-enantiomer and the (R)-enantiomer (run a racemic standard first to establish retention times).

-

Calculate Enantiomeric Excess (ee): ee (%) = [(Area S - Area R) / (Area S + Area R)] × 100

-

Acceptance Criteria: A pharmaceutical-grade building block must demonstrate an ee of ≥ 98.0%.

Conclusion

(S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl (MW: 173.64 g/mol ) is a structurally elegant intermediate that empowers drug discovery programs to escape "flatland" by introducing sp³-rich chiral centers alongside bioisosteric heteroaromatics. By employing Ellman's sulfinamide chemistry, researchers can achieve highly predictable, scalable, and self-validating asymmetric syntheses of this critical amine, ensuring the high enantiopurity required for downstream clinical success.

References

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[Link]

Sources

- 1. 2102411-66-3|(S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. sorensen.princeton.edu [sorensen.princeton.edu]

- 3. Synopsis of some recent tactical application of bioisosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mch.estranky.sk [mch.estranky.sk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ellman's Sulfinamides [sigmaaldrich.com]

- 7. BJOC - Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics [beilstein-journals.org]

Technical Whitepaper: Enantiomeric Differentiation and Strategic Utilization of 1-(5-Methylpyrazin-2-yl)ethan-1-amine

This in-depth technical guide details the enantiomeric differentiation, synthesis, and strategic application of (S)- and (R)-1-(5-Methylpyrazin-2-yl)ethan-1-amine.

Executive Summary

1-(5-Methylpyrazin-2-yl)ethan-1-amine is a critical chiral building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The pyrazine ring serves as a bioisostere for pyridine and phenyl rings, offering improved metabolic stability and solubility profiles.

However, the pharmacological efficacy of drugs containing this scaffold is strictly governed by the stereochemistry at the

Chemical Identity & Stereochemical Analysis

The molecule possesses a single chiral center at the exocyclic ethyl group.

| Property | (S)-Enantiomer | (R)-Enantiomer |

| IUPAC Name | (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine | (R)-1-(5-Methylpyrazin-2-yl)ethan-1-amine |

| CAS Number (HCl) | 2102411-66-3 | 1147379-19-8 |

| Molecular Formula | C | C |

| Molecular Weight | 137.18 g/mol (Free Base) | 137.18 g/mol (Free Base) |

| Chiral Center | C1 (Ethyl group attachment) | C1 (Ethyl group attachment) |

| Precursor | 2-Acetyl-5-methylpyrazine | 2-Acetyl-5-methylpyrazine |

Stereochemical Configuration

The Cahn-Ingold-Prelog (CIP) priority assignment for the chiral center is:

-

-NH

(Nitrogen, Atomic #7) -

-Pyrazine Ring (Carbon bonded to N, N, C)[1]

-

-CH

(Carbon bonded to H, H, H) -

-H (Hydrogen)

-

Viewed with H in back:

-

Clockwise (1

2 -

Counter-Clockwise (1

2

-

Synthetic Pathways: Accessing Enantiopurity

Two primary routes are recommended: Biocatalytic Transamination (for scale and purity) and Ellman’s Sulfinamide Synthesis (for versatility in discovery chemistry).

Route A: Biocatalytic Transamination (Green Chemistry)

This method utilizes

Mechanism: The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. The amino group is transferred from an inexpensive donor (Isopropylamine) to the ketone substrate.

Figure 1: Biocatalytic transamination workflow. Specific ATA variants (e.g., ATA-113 or ATA-117 homologs) determine the S/R outcome.

Protocol A (General Transamination):

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.[2]

-

Reaction Mix: Dissolve 2-acetyl-5-methylpyrazine (10 mM) in buffer with 5% DMSO.

-

Amine Donor: Add Isopropylamine (1.0 M) to drive equilibrium.

-

Catalysis: Add (S)-selective or (R)-selective

-transaminase (2 mg/mL). -

Incubation: Shake at 30°C for 24 hours.

-

Workup: Acidify to pH 2, extract ketone (unreacted), basify aqueous layer to pH 12, extract amine with MTBE.

Route B: Ellman’s Sulfinamide Auxiliary (Chemical Synthesis)

For labs without enzyme libraries, the condensation of the ketone with chiral tert-butanesulfinamide provides reliable diastereocontrol.

Figure 2: Asymmetric synthesis using Ellman's auxiliary. Using (R)-sulfinamide typically yields the (S)-amine upon reduction, depending on the reducing agent used.

Analytical Differentiation & Quality Control

Distinguishing the (S) and (R) enantiomers requires chiral chromatography or derivatization. Standard reverse-phase HPLC is insufficient.

Method 1: Chiral HPLC[4][5]

-

Column: Chiralpak IC or AD-H (Immobilized Amylose/Cellulose derivatives).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Pyrazine absorption).

-

Expected Result: Baseline separation of enantiomers.

-

Note: Elution order must be validated with a known standard, as it varies by column chemistry.

-

Method 2: Mosher's Amide Analysis (NMR)

To assign absolute configuration without a standard:

-

React the amine with (R)-(-)-

-methoxy- -

Analyze via

H NMR or -

Analysis: Compare the chemical shifts (

) of the

Method 3: Optical Rotation

-

Dissolve the HCl salt in Methanol (c = 1.0).

-

(R)-isomer typically exhibits rotation opposite to the (S)-isomer.

-

Caution: Rotation sign (+/-) can invert depending on solvent and pH (free base vs. salt). Always report solvent and concentration.

Pharmacological Implications & Applications[2][6][7][8][9][10][11][12][13]

The 1-(5-methylpyrazin-2-yl)ethan-1-amine scaffold acts as a pharmacophore anchor .

-

Kinase Inhibition: The pyrazine nitrogen atoms function as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets. The chiral methyl group directs the vector of the rest of the molecule into the hydrophobic back-pocket (selectivity filter).

-

(S)-Enantiomer: Often preferred if the binding pocket requires a specific "down" trajectory to avoid steric clash with the gatekeeper residue.

-

-

Solubility Enhancement: The basic amine (pKa ~9) allows for salt formation (HCl, Mesylate), significantly improving the aqueous solubility of lipophilic drug candidates compared to neutral aryl analogs.

-

Metabolic Stability: The 5-methyl group blocks metabolic oxidation at the susceptible pyrazine C5 position, extending the half-life (

) of the drug.

References

-

Sigma-Aldrich. (R)-1-(5-Methylpyrazin-2-yl)ethan-1-amine Hydrochloride Product Data. Link

-

PubChem. Compound Summary: 1-(5-methylpyrazin-2-yl)ethanamine. National Library of Medicine. Link

-

Fuchs, M., et al. (2015). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles using Transaminases. Wiley Online Library. Link

-

ChemScene. (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine Hydrochloride CAS 2102411-66-3.[3] Link

-

BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers (Analogous Method). Link

-

ChemicalBook. 5-Methylpyrazin-2-amine Synthesis and Precursors. Link

Sources

(S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride SMILES and InChIKey

An in-depth technical analysis and methodological guide for the structural cheminformatics, synthesis, and validation of (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride .

Executive Summary: The Role of Chiral Pyrazine Pharmacophores

In modern drug discovery, heteroaryl ethanamines are indispensable chiral building blocks. Specifically, (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride serves as a critical pharmacophore in the development of kinase inhibitors (e.g., ATR/ATM pathway modulators) and G-protein-coupled receptor (GPCR) ligands[1]. The spatial orientation dictated by the (S)-enantiomer is not arbitrary; it provides a precise "lock-and-key" fit within the ATP-binding pocket of kinases. The methyl group on the chiral center typically projects outward into the solvent-exposed region, while the pyrazine ring engages in essential hydrogen bonding with the hinge-region residues of the target protein.

As a Senior Application Scientist, I approach the synthesis and validation of such chiral intermediates not merely as a sequence of chemical operations, but as a holistic, self-validating system where structural informatics, asymmetric synthesis, and analytical rigor intersect.

Chemical Identity & Structural Cheminformatics

To ensure absolute data integrity across chemical databases and electronic lab notebooks (ELNs), the molecular identity must be rigorously defined.

Table 1: Physicochemical and Cheminformatic Properties

| Property | Value |

| Chemical Name | (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride |

| Molecular Formula | C₇H₁₁N₃ · HCl |

| Molecular Weight | 173.64 g/mol |

| Isomeric SMILES | Nc1cnc(C)cn1.Cl |

| Standard InChI | InChI=1S/C7H11N3.ClH/c1-5-3-9-7(4-10-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m0./s1 |

| InChIKey | Cryptographic SHA-256 Hash (e.g., [Hash]-UHFFFAOYSA-N) |

| Stereocenter | C1 of the ethylamine group (Cahn-Ingold-Prelog S-configuration) |

Causality in SMILES and InChI Derivation

The isomeric SMILES string Nc1cnc(C)cn1.Cl explicitly encodes the 3D topology of the molecule. The @@ chiral tag dictates a clockwise reading of the substituents (Hydrogen, Methyl, Pyrazine) when viewed from the amino nitrogen. Mapping this to the Cahn-Ingold-Prelog (CIP) priority rules (where -NH₂ > -Pyrazine > -CH₃ > -H), this geometry perfectly corresponds to the (S)-configuration. Similarly, the InChI string utilizes the /t6- layer to denote the negative parity of the canonical numbering volume, providing a machine-readable, unambiguous stereochemical identifier.

Stereochemical Causality & Asymmetric Synthesis

Synthesizing enantiopure heteroaryl amines requires overcoming the thermodynamic stability of the racemate. The is a highly robust and scalable methodology[2]. CAL-B exhibits profound enantioselectivity for the (R)-enantiomer during transacylation reactions, leaving the desired (S)-enantiomer unreacted[3].

Protocol 1: Chemoenzymatic Resolution and Salt Formation

This protocol is designed as a self-purifying system, utilizing phase-transfer principles to isolate the target enantiomer.

-

Substrate Preparation: Dissolve 100 mmol of racemic 1-(5-methylpyrazin-2-yl)ethanamine in 250 mL of anhydrous methyl tert-butyl ether (MTBE).

-

Causality: MTBE is selected for its optimal balance of solubility for the free base amine and its non-nucleophilic nature, which prevents side reactions during the enzymatic acylation phase.

-

-

Enzymatic Resolution: Add 5.0 g of Novozym 435 (immobilized CAL-B) and 60 mmol of isopropyl methoxyacetate (acyl donor). Incubate at 45°C under orbital shaking (150 rpm) for 24 hours.

-

Causality: Isopropyl methoxyacetate is chosen over standard ethyl acetate because the electron-withdrawing methoxy group increases the electrophilicity of the carbonyl, accelerating the CAL-B catalyzed transacylation. The isopropyl leaving group minimizes reverse aminolysis.

-

-

Phase Separation: Filter the immobilized enzyme. Extract the organic layer with 1M aqueous HCl (3 x 100 mL).

-

Causality: The unreacted (S)-amine partitions into the aqueous phase as a water-soluble salt, while the hydrophobic (R)-amide byproduct remains trapped in the MTBE layer.

-

-

Basification & Extraction: Adjust the aqueous phase to pH 12 using 2M NaOH. Extract the free (S)-amine with dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Hydrochloride Salt Formation: Dissolve the isolated (S)-amine in absolute ethanol. Dropwise add 2M HCl in diethyl ether at 0°C until precipitation is complete. Filter and dry under vacuum to yield the target (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride.

Process Workflow Visualization

The following diagram maps the logical flow of the chemoenzymatic resolution and the subsequent analytical validation required to release the API building block.

Figure 1: Chemoenzymatic resolution and validation workflow for (S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl.

Analytical Validation Protocol (Self-Validating System)

To ensure the integrity of the chiral building block before downstream API synthesis, the batch must undergo rigorous analytical validation.

Protocol 2: Chiral HPLC Validation

-

Sample Preparation: Dissolve 1 mg of the synthesized HCl salt in 1 mL of the mobile phase.

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min at 25°C.

-

Detection: UV at 254 nm.

-

-

Mechanistic Causality of the Mobile Phase: The inclusion of 0.1% diethylamine is a critical self-validating parameter. Diethylamine acts as a competitive silanol-masking agent. Without this additive, the basic pyrazine nitrogens and the primary amine would strongly interact with residual acidic silanols on the silica-based chiral stationary phase. This would lead to severe peak tailing, co-elution, and artificially inflated integration errors, rendering the enantiomeric excess (ee) calculation invalid.

By combining predictive structural cheminformatics with highly selective biocatalysis and rigorous chromatographic validation, we establish a flawless pipeline for the generation of this critical (S)-enantiomer[1][4].

References

-

[2-[(3-Carbamoylthiophen-2-yl)

- Source: ChemSrc

-

URL:[Link]

-

Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B

- Source: The Journal of Organic Chemistry (ACS Public

-

URL:[Link]

Sources

- 1. 878081-34-6_CAS号:878081-34-6_[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate - 化源网 [m.chemsrc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzymatic resolution of bicyclic 1-heteroarylamines using Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Precision Synthesis of Pyrazine-Based Chiral Amines: A Technical Guide

Executive Summary: The Pyrazine Privilege

In medicinal chemistry, the pyrazine ring is not merely a structural spacer; it is a "privileged scaffold" that offers unique physicochemical properties. Unlike phenyl or pyridyl analogs, the pyrazine core possesses two nitrogen atoms at the 1,4-positions, significantly lowering the logP (lipophilicity) while providing two potential hydrogen bond acceptor (HBA) sites. This makes it an ideal bioisostere for optimizing solubility and metabolic stability in kinase inhibitors and antimycobacterial agents.

However, the electron-deficient nature of the pyrazine ring (

This guide outlines three high-fidelity synthetic corridors: Ellman’s Auxiliary Chemistry , Iridium-Catalyzed Asymmetric Hydrogenation , and Biocatalytic Transamination .

Strategic Decision Framework

The choice of synthetic route depends heavily on the substrate's steric profile and the stage of drug development (Discovery vs. Process).

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on development stage and substrate availability.

Corridor A: Chemo-Catalytic Approaches[1][2]

Ellman’s Sulfinamide (The Discovery Standard)

For medicinal chemists requiring rapid access to enantiopure amines without extensive catalyst screening, the condensation of pyrazinyl ketones/aldehydes with tert-butanesulfinamide (Ellman’s auxiliary) is the gold standard.

-

Mechanism: The electron-withdrawing pyrazine ring actually activates the carbonyl, facilitating condensation. The bulky tert-butyl group directs the subsequent nucleophilic addition (Grignard/Lithium) or hydride reduction with high diastereoselectivity (

). -

Why it works: It avoids metal poisoning issues common in hydrogenation because the "catalyst" is a stoichiometric chiral auxiliary.

Iridium-Catalyzed Asymmetric Hydrogenation

Direct asymmetric hydrogenation (AH) of pyrazinyl imines is atom-economical but challenging. The pyrazine nitrogens can compete with the imine nitrogen for binding to the metal center, deactivating the catalyst.

-

Solution: Use of Iridium(I) complexes with chiral N,P-ligands (e.g., ThrePHOX or Spiro-based ligands).[1]

-

Critical Parameter: The use of iodine additives (

or TBAI) is often required to stabilize the active Ir-hydride species and prevent formation of inactive dimers.

Corridor B: Biocatalytic Approaches (Transaminases)[1][4][5][6][7]

Biocatalysis has moved from a niche technique to a primary tool for chiral amine synthesis.

The Equilibrium Challenge

The reaction is reversible. To drive it forward, an "amine donor" is used.[2]

-

Donor: Isopropylamine (IPA) is standard.

-

Byproduct: Acetone.

-

Shift Strategy: Removal of acetone via vacuum or use of a sacrificial enzyme (LDH/GDH system) to recycle the cofactor.

Figure 2: The Ping-Pong Bi-Bi mechanism of PLP-dependent transaminases. The cycle relies on shuttling the amino group from the donor to the pyrazine substrate.

Detailed Experimental Protocols

Protocol A: Ellman Synthesis of (S)-1-(Pyrazin-2-yl)ethan-1-amine

Application: Rapid generation of chiral amine building blocks for SAR.

-

Imine Formation:

-

Charge a flask with 2-acetylpyrazine (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq).

-

Add Ti(OEt)₄ (2.0 eq) in dry THF (0.5 M). Note: Ti(IV) acts as both Lewis acid and water scavenger.

-

Stir at 60°C for 6-12h. Monitor by TLC/LCMS.

-

Workup: Pour into brine. The Ti salts will precipitate. Filter through Celite. Concentrate to yield the N-sulfinyl ketimine.

-

-

Diastereoselective Reduction:

-

Dissolve the ketimine in dry THF at -48°C.

-

Add L-Selectride (1.1 eq) dropwise. Why? The bulky hydride attacks from the less hindered face, directed by the sulfinyl group.

-

Warm to RT and quench with saturated NH₄Cl. Extract with EtOAc.

-

-

Cleavage:

-

Treat the crude sulfinamide with 4M HCl in dioxane / MeOH (1:1) for 1h at RT.

-

Precipitate the amine hydrochloride salt with Et₂O or basify to isolate the free base.

-

Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

-

Protocol B: Biocatalytic Transamination (Screening Scale)

Application: Green synthesis with perfect selectivity.

-

Buffer Prep: Prepare 100 mM HEPES buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).

-

Reaction Mix:

-

Substrate: 2-acetylpyrazine (10 mM, from DMSO stock).

-

Donor: Isopropylamine (1 M, neutralized to pH 7.5).

-

Enzyme: ATA-113 or ATA-117 (Codexis/commercial kit) - 2 mg/mL lyophilized powder.

-

Solvent: 10% DMSO (v/v) to aid substrate solubility.

-

-

Incubation: Shake at 30°C, 180 rpm for 24h in an open vial (to allow acetone evaporation, driving equilibrium).

-

Analysis: Quench with acetonitrile. Analyze conversion via HPLC.

-

Derivatization (Optional): If the amine is volatile or lacks UV chromophores, derivatize with Marfey’s reagent before analysis.

Medicinal Chemistry & SAR Data

When incorporating pyrazine-based chiral amines into drug candidates, the following Structure-Activity Relationship (SAR) trends are often observed:

| Parameter | Effect of Pyrazine Core | Design Consideration |

| Lipophilicity | Lowers LogP by ~1.0 unit vs. Benzene | Useful for correcting "greasy" leads. |

| H-Bonding | N1 and N4 are weak bases (pKa ~0.6) | N4 often acts as a specific H-bond acceptor in the kinase hinge region. |

| Metabolism | Prone to oxidation at C-3/C-5 | Block vacant positions with small alkyl groups (Me, Cl) to prevent P450 oxidation. |

| Chirality | The (S)-enantiomer often mimics the L-alanine vector in peptide mimetics. |

Notable Example:

-

Bortezomib (Velcade): While a boronic acid, the pyrazine carboxamide core is critical for H-bonding within the proteasome active site.

-

Kinase Inhibitors: Many ATP-competitive inhibitors utilize the pyrazine N to bind to the hinge region (e.g., Met, Glu residues).

References

-

Biocatalytic Synthesis of Pyrazines

-

Ellman's Sulfinamide Methodology

-

Iridium-Catalyzed Hydrogenation

-

Pyrazine Medicinal Chemistry

-

Transaminase Reviews

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 5. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profiling & Physicochemical Characterization of (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine Hydrochloride

Topic: Solubility Data & Physicochemical Profiling for (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists.

Executive Summary & Compound Identity

(S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine hydrochloride (CAS: 2102411-66-3) is a chiral heterocyclic amine salt utilized primarily as a building block in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates.

Unlike simple inorganic salts, the solubility profile of this compound is governed by the interplay between its ionic aliphatic amine headgroup and the lipophilic, aromatic pyrazine tail. This guide provides a comprehensive framework for its solubility characterization, predicted physicochemical parameters based on structural analogs, and standardized protocols for experimental determination.

Structural & Physicochemical Baseline[1]

-

Chemical Name: (S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine hydrochloride

-

Molecular Formula: C₇H₁₁N₃ · HCl

-

Molecular Weight: 173.64 g/mol [1]

-

Chirality: S-enantiomer (Critical for biological activity; solubility may differ from racemate in chiral solvents).

-

Protonation Site: The aliphatic primary amine (pKa ~9.5) is the primary site of salt formation. The pyrazine nitrogens (pKa ~0.6) remain unprotonated under standard conditions.

Solubility Profile: Data & Predictions

Note: Specific thermodynamic solubility constants for this proprietary intermediate are not currently indexed in standard public reference databases (NIST, IUPAC). The data below represents predicted ranges derived from structural analogs (e.g., 5-methylpyrazin-2-amine salts) and standard physicochemical principles for aliphatic amine hydrochlorides.

Estimated Solubility Matrix (25°C)

The following matrix serves as a baseline for solvent selection during purification and formulation.

| Solvent Class | Solvent | Estimated Solubility | Interaction Mechanism | Application |

| Aqueous | Water (pH 7.0) | Freely Soluble (>100 mg/mL) | Ion-dipole hydration of Cl⁻ and ammonium cation. | Stock solutions, biological assays. |

| Polar Protic | Methanol | Soluble (30–100 mg/mL) | Hydrogen bonding; high dielectric constant supports ion separation. | Recrystallization solvent.[2][3][4][5] |

| Polar Protic | Ethanol | Sparingly Soluble (10–30 mg/mL) | Reduced dielectric constant compared to MeOH. | Anti-solvent crystallization. |

| Polar Aprotic | DMSO | Soluble (>50 mg/mL) | Strong dipole interaction; excellent for stock solutions. | NMR analysis, HTS screening. |

| Chlorinated | Dichloromethane (DCM) | Insoluble (<1 mg/mL) | Low polarity; unable to overcome lattice energy of the salt. | Precipitation medium during synthesis. |

| Non-Polar | Hexanes/Heptane | Insoluble | No interaction with ionic species. | Washing to remove non-polar impurities. |

pH-Dependent Solubility (The "U-Shape" Profile)

The solubility of this compound is highly pH-dependent due to its ionizable nature.

-

pH < 8.0: The compound exists as the cationic ammonium salt. Solubility is high .

-

pH > 9.5 (pKa): The compound deprotonates to the free base ((S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine). The free base is significantly less water-soluble and more lipophilic (LogP ~1.2), allowing extraction into organic solvents like Ethyl Acetate or DCM.

Experimental Protocols for Solubility Determination

To validate the estimated values above for your specific batch, use the following self-validating protocols.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Purpose: Determine the thermodynamic solubility limit in a specific solvent.

-

Preparation: Weigh 50 mg of the HCl salt into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent (e.g., Water, MeOH).

-

Saturation: If the solid dissolves completely, add more solid until a suspension (undissolved solid) persists.

-

Equilibration: Cap the vial and agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Quantification:

-

Remove the supernatant.

-

Dilute 10 µL of supernatant into 990 µL of mobile phase.

-

Analyze via HPLC-UV (Detection @ 270 nm for pyrazine chromophore).

-

Calculation:

-

Protocol B: Gravimetric Screen (Rapid Assessment)

Purpose: Quick "Go/No-Go" solubility check for process development.

-

Place 10 mg of compound in a vial.

-

Add solvent in stepwise aliquots (10 µL, 40 µL, 50 µL, 400 µL).

-

Vortex after each addition.

-

Record the volume (

) required for complete dissolution.-

Solubility

.

-

Thermodynamic Framework & Purification Logic

The solubility data directly informs the purification strategy. The synthesis typically involves deprotecting a Boc-intermediate with HCl in a non-polar solvent (Dioxane or DCM).

Solubility-Driven Purification Workflow

The following diagram illustrates the logical flow from reaction to pure crystal, leveraging the solubility differentials described in Section 2.[2]

Caption: Solubility-driven purification logic. The insolubility of the HCl salt in the reaction solvent (DCM/Dioxane) drives the isolation, while its solubility in alcohols drives the purification.

Critical Application Notes

Hygroscopicity Management

Amine hydrochloride salts are frequently hygroscopic .

-

Risk: Absorption of atmospheric moisture alters the effective molecular weight, leading to stoichiometry errors in subsequent reactions.

-

Mitigation: Store under nitrogen/argon. For analytical standards, dry in a vacuum desiccator over

for 4 hours prior to weighing.

Stability in Solution

While the HCl salt is stable in the solid state, the pyrazine ring is susceptible to oxidation (N-oxide formation) in solution over time.

-

Protocol: Prepare aqueous/organic stock solutions fresh. If storage is required, freeze at -20°C.

-

Solvent Warning: Avoid acetone or ketones as solvents for the free base form to prevent Schiff base formation with the primary amine.

References

-

Compound Identification: 1-(5-methylpyrazin-2-yl)ethan-1-amine dihydrochloride PubChem Entry. PubChem. Accessed March 2026. Link

-

Synthesis & Purification Context: Industrial preparation method of 5-methylpyrazin-2-amine. Google Patents (CN101857575A). Accessed March 2026. Link

-

General Solubility Protocols: Methods for Equilibrium Solubility Determination. National Institutes of Health (NCBI). Link

-

Pyrazine Chemistry: Synthesis of Novel Pyrazinamide Derivatives. Molecules, 2011.[6] (Contextual data on pyrazine solubility). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. Crystal structure of {bis[2-(3,5-dimethylpyrazol-1-yl-κN 2)ethyl]amine-κN}chloridoplatinum(II) chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]

- 5. WO2006116218A1 - Crystal forms of {[(2r)-7-(2,6-dichlorophenyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}amine hydrochloride - Google Patents [patents.google.com]

- 6. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

Advanced Safety and Handling Whitepaper: (S)-1-(5-Methylpyrazin-2-yl)ethanamine Hydrochloride in Pharmaceutical Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Mechanistic Safety Data Synthesis

Executive Summary

In modern pharmaceutical development, chiral pyrazine-containing amines are highly privileged scaffolds, frequently utilized in the design of kinase inhibitors, GPCR ligands, and protein-protein interaction modulators. (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride (CAS: 2102411-66-3) is a prime example of such a building block[1].

While standard Safety Data Sheets (SDS) provide baseline compliance metrics, they often lack the mechanistic context required for advanced laboratory application. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between chemical safety and synthetic utility. This guide details the physicochemical dynamics, mechanistic toxicology, and field-proven experimental workflows necessary to handle and utilize this chiral amine hydrochloride safely and effectively.

Physicochemical Profiling & Structural Dynamics

The compound is supplied as a hydrochloride (HCl) salt rather than a free base. The free base of this low-molecular-weight pyrazine ethanamine is an oil that is highly susceptible to oxidative degradation and racemization. Conversion to the HCl salt yields a highly crystalline solid, drastically improving shelf-life, stereochemical stability, and handling characteristics.

Quantitative Data Summary

| Property | Specification / Value |

| Chemical Name | (S)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride |

| CAS Number | 2102411-66-3 |

| Molecular Formula | C₇H₁₁N₃ · HCl (C₇H₁₂ClN₃) |

| Molecular Weight | 173.64 g/mol |

| Stereochemistry | (S)-enantiomer (alpha-chiral center) |

| Physical State | Solid (Crystalline Powder) |

| Hygroscopicity | High (Prone to deliquescence) |

Causality in Storage: Because the chloride anion readily forms hydrogen bonds with ambient water vapor, the salt is highly hygroscopic. If left exposed to atmospheric moisture, the powder will absorb water, leading to deliquescence. This not only causes the degradation of the pyrazine ring over time but also introduces significant weighing errors, ruining the stoichiometry of sensitive catalytic reactions. Therefore, it must be stored under an inert gas (Argon or Nitrogen) at temperatures < 15°C (preferably 4°C)[2].

Mechanistic Toxicology & Hazard Assessment

Standard GHS classifications classify this compound under several hazard codes. Understanding the mechanism of these hazards is critical for designing self-validating safety protocols.

-

Acute Toxicity (Oral) - H302 & Skin/Eye Irritation - H315/H319: The primary hazard of amine hydrochlorides stems from their localized acid-base chemistry[3]. When the fine dust of the HCl salt contacts the moisture on human skin, eyes, or mucous membranes, it dissolves and dissociates. This creates a highly concentrated, localized acidic microenvironment that denatures cellular proteins, leading to acute irritation and potential corneal damage.

-

Respiratory Irritation - H335: Inhalation of the micro-crystalline dust causes immediate respiratory tract irritation due to the same localized dissolution mechanism[3].

-

Thermal Decomposition: In the event of a laboratory fire or extreme heating (>170°C), the compound will decompose, releasing highly toxic and corrosive gases, including Nitrogen Oxides (NOx), Carbon Monoxide (CO), and Hydrogen Chloride (HCl) gas[2].

Engineering Controls & PPE Logic

Caption: Hazard mitigation and storage logic for amine hydrochloride salts.

Spill Response Protocol: Never use water as the first step in cleaning a spill of this compound. Water will dissolve the powder, spreading the acidic hazard and making it harder to contain. Instead, perform a dry sweep using a HEPA-filtered vacuum or static-free brush, place the solid in a sealed hazardous waste container, and then wash the area with copious amounts of water[2].

Experimental Workflows & Protocols

The most common application for (S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl is its incorporation into larger drug molecules via amide bond formation. Because the compound is locked as an unreactive hydrochloride salt, the synthetic workflow must account for in situ neutralization.

Protocol 1: HATU-Mediated Amide Coupling

When coupling this amine with a carboxylic acid, the choice of base and the order of addition are paramount to prevent epimerization of the chiral center and ensure high yields[4][5].

Reagents:

-

(S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl (1.0 eq)

-

Target Carboxylic Acid (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask purged with Argon, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) to the stirring solution. Let stir for 10 minutes at room temperature.

-

Causality: This pre-activation step forms the highly reactive O-Atab ester.

-

-

Amine Addition: Add the (S)-1-(5-Methylpyrazin-2-yl)ethanamine HCl (1.0 eq) in one portion.

-

Causality: Why 3.0 equivalents of DIPEA? The first 1.0 equivalent is immediately consumed to strip the HCl from the amine, liberating the nucleophilic free base[5]. The remaining 2.0 equivalents maintain the basic environment required to drive the HATU activation cycle and neutralize the acidic byproducts of the coupling[4].

-

-

Reaction: Stir at room temperature for 2-4 hours. Monitor via LC-MS.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Caption: Workflow for amide coupling utilizing the (S)-amine hydrochloride salt.

Protocol 2: Chiral Integrity Verification

Because the alpha-methyl group is adjacent to the pyrazine ring, the proton at the chiral center is slightly acidic. Improper storage (e.g., exposure to strong ambient bases or high heat) can lead to trace racemization.

Methodology: To validate the enantiomeric excess (ee) of the batch prior to a critical synthesis, perform Chiral HPLC.

-

Sample Prep: Dissolve 1 mg of the amine HCl in 1 mL of HPLC-grade Isopropanol/Hexane (10:90). Add 1 drop of Diethylamine (DEA) to the vial.

-

Causality: The DEA acts as a modifier to suppress peak tailing. Amine hydrochlorides interact strongly with the silanol groups on chiral stationary phases, causing broad, unreadable peaks. Free-basing the sample ensures sharp resolution.

-

-

Column: Chiralpak AD-H or equivalent.

-

Eluent: Hexane/Isopropanol/DEA (90:10:0.1).

-

Detection: UV at 254 nm (utilizing the strong chromophore of the pyrazine ring).

References

-

Chemos GmbH & Co. KG. "Safety Data Sheet: 2,3-Dichloro pyrazine (Pyrazine Derivative Toxicology)." Chemos. Available at:[Link]

-

Dunetz, J. R., Magano, J., & Weix, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, ACS Publications. Available at:[Link]

-

NIH/PMC. "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1)." National Institutes of Health. Available at:[Link]

Sources

- 1. 2102411-66-3|(S)-1-(5-Methylpyrazin-2-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chemos.de [chemos.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reductive Amination Procedures for Chiral Pyrazine Amines

Introduction

Chiral pyrazine amines are privileged structural motifs frequently encountered in pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2] Their inherent chirality is often crucial for target-specific interactions and biological efficacy. Asymmetric reductive amination has emerged as a powerful and atom-economical strategy for the synthesis of these valuable compounds, offering a direct route from readily available pyrazine ketones or aldehydes.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of reductive amination for the synthesis of chiral pyrazine amines. We will delve into various stereocontrol strategies, provide detailed experimental protocols, and offer insights into reaction optimization and analysis.

Core Principles of Reductive Amination

Reductive amination is a two-step, one-pot process that transforms a carbonyl compound (ketone or aldehyde) and an amine into a more substituted amine.[4] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ by a suitable reducing agent to yield the final amine product.

The key challenge in the synthesis of chiral amines via this method lies in controlling the stereochemical outcome of the reduction of the prochiral imine intermediate. Several strategies have been developed to achieve high enantioselectivity, which can be broadly categorized as:

-

Substrate-Controlled Reductive Amination: The inherent chirality of the starting ketone or amine directs the stereochemical outcome of the reduction.

-

Auxiliary-Controlled Reductive Amination: A chiral auxiliary is temporarily attached to the amine or ketone, directing the facial selectivity of the reduction. The auxiliary is subsequently removed to afford the desired chiral amine.

-

Catalyst-Controlled Reductive Amination: A chiral catalyst, typically a transition metal complex with a chiral ligand or a biocatalyst, is employed to create a chiral environment around the imine intermediate, leading to an enantioselective reduction.[3]

The choice of strategy often depends on the specific substrate, desired stereoisomer, and the availability of chiral starting materials or catalysts.

Methodologies for Chiral Pyrazine Amine Synthesis

Catalyst-Controlled Asymmetric Reductive Amination

Transition metal-catalyzed asymmetric reductive amination (ARA) is a highly efficient and versatile method for the synthesis of chiral amines.[3] Iridium, ruthenium, and rhodium complexes bearing chiral phosphine ligands are among the most successful catalysts for this transformation.[5][6]

Ruthenium-Catalyzed Direct Asymmetric Reductive Amination

A notable example is the use of a ruthenium catalyst for the direct asymmetric reductive amination of an α-alkoxy ketone, a challenging substrate class.[7] This approach utilizes an in-situ generated chiral ruthenium catalyst and an ammonium salt as the amine source, offering a direct and efficient route to chiral primary amines.[7]

Diagram 1: General Workflow for Catalyst-Controlled Asymmetric Reductive Amination

Caption: Workflow for Catalyst-Controlled Asymmetric Reductive Amination.

Biocatalytic Reductive Amination

The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. Amine dehydrogenases (AmDHs) and transaminases (ATAs) are particularly effective for the synthesis of chiral amines.[8][9][10]

Transaminase-Mediated Synthesis of Pyrazines

Transaminases can be employed to catalyze the amination of α-diketones to form α-amino ketones.[8] These intermediates can then undergo oxidative dimerization to yield substituted pyrazines. While this method doesn't directly produce chiral amines attached to a pyrazine ring, it provides a biocatalytic route to the pyrazine core itself. The principles of stereoselective biocatalysis can then be applied in subsequent transformations.

Diagram 2: Biocatalytic Synthesis of Pyrazines

Caption: Biocatalytic route to substituted pyrazines.

Boron-Based Reducing Agents

Boron-based reagents are widely used in reductive aminations due to their mildness and functional group tolerance.[11] Sodium triacetoxyborohydride (STAB) is a particularly effective and selective reducing agent for this purpose.[4][12] For asymmetric reductions, chiral boron reagents derived from natural products like α-pinene have been developed.[13][14]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of a Pyrazine Ketone

This protocol is adapted from a procedure for the synthesis of a chiral primary amine intermediate.[7]

Materials:

-

Pyrazine ketone substrate (1.0 mmol)

-

[Ru(p-cymene)Cl₂]₂ (0.01 mmol, 1 mol%)

-

(R)-BINAP (0.022 mmol, 2.2 mol%)

-

Ammonium phosphate, dibasic ((NH₄)₂HPO₄) (1.5 mmol)

-

2-Propanol (5 mL)

-

Hydrogen gas (H₂)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the pyrazine ketone, [Ru(p-cymene)Cl₂]₂, (R)-BINAP, and ammonium phosphate.

-

Add degassed 2-propanol to the Schlenk tube.

-

Seal the tube and purge with hydrogen gas three times.

-

Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 50 atm) and stir at the appropriate temperature (e.g., 80 °C) for 24-48 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral pyrazine amine.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is a general protocol for reductive amination that can be adapted for pyrazine substrates. Chirality can be introduced through a chiral amine or a chiral auxiliary.

Materials:

-

Pyrazine aldehyde or ketone (1.0 mmol)

-